(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
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Overview
Description
Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime typically involves the reaction of 1-(4-methyl-2-(phenylamino)-5-thiazolyl)ethanone with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted thiazole compounds .
Scientific Research Applications
Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
- Thiazole-based chalcones
Uniqueness
Ethanone, 1-[4-methyl-2-(phenylamino)-5-thiazolyl]-, oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H13N3OS/c1-8-11(9(2)15-16)17-12(13-8)14-10-6-4-3-5-7-10/h3-7,16H,1-2H3,(H,13,14)/b15-9+ |
InChI Key |
NVTCHSAMXPXVNU-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)/C(=N/O)/C |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=NO)C |
Origin of Product |
United States |
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